molecular formula C27H24N9NaO9S2 B1665573 sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 175553-22-7

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B1665573
CAS No.: 175553-22-7
M. Wt: 705.7 g/mol
InChI Key: XWSGXPDTWCZCTR-KQNRULBFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a catechol-substituted cephalosporin with a broad spectrum of antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria, making it a valuable compound in the fight against bacterial infections . The molecular formula of this compound is C27H25N9NaO9S2, and it has a molecular weight of 706.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves the substitution of a catechol group onto the cephalosporin core. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general cephalosporin synthesis involves the acylation of a 7-aminocephalosporanic acid (7-ACA) core with various side chains to produce different cephalosporin derivatives.

Industrial Production Methods

Industrial production of cephalosporins, including this compound, typically involves fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria or fungi to produce the 7-ACA core, which is then chemically modified to introduce the catechol group and other side chains .

Chemical Reactions Analysis

Types of Reactions

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The catechol group can be oxidized to form quinones.

    Reduction: The cephalosporin core can undergo reduction reactions under specific conditions.

    Substitution: The catechol group can be substituted with other functional groups to modify the antibacterial activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include modified cephalosporin derivatives with altered antibacterial properties. These modifications can enhance or reduce the efficacy of the antibiotic against specific bacterial strains .

Scientific Research Applications

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:

Mechanism of Action

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The catechol group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy against Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its catechol substitution, which enhances its ability to penetrate bacterial cell walls and increases its efficacy against a broader range of bacterial strains. This makes it particularly valuable in treating infections caused by multidrug-resistant bacteria .

Properties

CAS No.

175553-22-7

Molecular Formula

C27H24N9NaO9S2

Molecular Weight

705.7 g/mol

IUPAC Name

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C27H25N9O9S2.Na/c28-16-7-17(29)35(10-31-16)5-1-2-12-8-46-24-19(23(40)36(24)20(12)25(41)42)33-22(39)18(13-9-47-27(30)32-13)34-45-21(26(43)44)11-3-4-14(37)15(38)6-11;/h1-4,6-7,9-10,19,21,24,29,37-38H,5,8,28H2,(H2,30,32)(H,33,39)(H,41,42)(H,43,44);/q;+1/p-1/b2-1+,29-17?,34-18+;/t19-,21+,24-;/m1./s1

InChI Key

XWSGXPDTWCZCTR-KQNRULBFSA-M

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)[O-])/C=C/CN5C=NC(=CC5=N)N.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic LB 10517;  LB 10517;  LB-10517;  LB10517;  Antibiotic LB-10517;  Antibiotic LB10517; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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